![molecular formula C24H44N4O10 B13849133 [2R-(2R*,3R*,11R*,12R*)]-N,N,N',N',N'',N'',N''',N'''-Octamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11,12-tetracarboxamide](/img/structure/B13849133.png)
[2R-(2R*,3R*,11R*,12R*)]-N,N,N',N',N'',N'',N''',N'''-Octamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11,12-tetracarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-(18-Crown-6)-2,3,11,12-tetracarboxamide is a derivative of the well-known crown ether, 18-crown-6. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. The “18-crown-6” part of the name indicates that the ring contains 18 atoms, 6 of which are oxygen atoms. The addition of the tetracarboxamide groups at positions 2, 3, 11, and 12 introduces additional functional groups that can interact with various ions and molecules, enhancing the compound’s ability to form complexes.
Vorbereitungsmethoden
The synthesis of (+)-(18-Crown-6)-2,3,11,12-tetracarboxamide typically involves the functionalization of the 18-crown-6 ether. One common method is the reaction of 18-crown-6 with a suitable amine and a carboxylic acid derivative under conditions that promote amide bond formation. This can be achieved using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid groups, followed by the addition of the amine to form the amide bonds.
Industrial production methods for crown ethers, including (+)-(18-Crown-6)-2,3,11,12-tetracarboxamide, often involve large-scale reactions using similar principles but optimized for efficiency and yield. These methods may include continuous flow processes and the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
(+)-(18-Crown-6)-2,3,11,12-tetracarboxamide undergoes various chemical reactions, including:
Complexation Reactions: The compound can form stable complexes with metal ions, particularly potassium ions, due to the presence of the crown ether ring. This complexation is often used in phase transfer catalysis.
Substitution Reactions: The amide groups can participate in nucleophilic substitution reactions, where the amide nitrogen can act as a nucleophile.
Hydrogen Bonding: The amide groups can form hydrogen bonds with other molecules, influencing the compound’s solubility and reactivity.
Common reagents and conditions for these reactions include organic solvents such as dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reactants and conditions used but often include metal ion complexes and substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(+)-(18-Crown-6)-2,3,11,12-tetracarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a phase transfer catalyst to facilitate reactions between ionic and organic phases. It also serves as a ligand in coordination chemistry to stabilize metal ions.
Biology: The compound’s ability to form complexes with metal ions makes it useful in studying ion transport and ion channel functions in biological systems.
Medicine: Research into its potential as a drug delivery agent is ongoing, particularly for targeting specific ions or molecules within the body.
Industry: It is used in the synthesis of specialized materials and in processes requiring selective ion binding and transport.
Wirkmechanismus
The mechanism of action of (+)-(18-Crown-6)-2,3,11,12-tetracarboxamide primarily involves its ability to form stable complexes with metal ions. The crown ether ring provides a cavity that can encapsulate metal ions, while the amide groups enhance binding through additional interactions such as hydrogen bonding and coordination. This complexation can influence the reactivity and solubility of the metal ions, facilitating various chemical and biological processes.
Vergleich Mit ähnlichen Verbindungen
(+)-(18-Crown-6)-2,3,11,12-tetracarboxamide is unique among crown ethers due to the presence of the tetracarboxamide groups, which enhance its ability to form complexes and participate in hydrogen bonding. Similar compounds include:
18-Crown-6: The parent compound without the amide groups, primarily used for its ability to complex with potassium ions.
Dibenzo-18-crown-6: A derivative with benzene rings that provide additional hydrophobic interactions.
Hexaaza-18-crown-6: A nitrogen-containing crown ether with different binding properties.
The addition of the tetracarboxamide groups in (+)-(18-Crown-6)-2,3,11,12-tetracarboxamide provides enhanced functionality and versatility compared to these similar compounds.
Eigenschaften
Molekularformel |
C24H44N4O10 |
|---|---|
Molekulargewicht |
548.6 g/mol |
IUPAC-Name |
(2R,3R,11R,12R)-2-N,2-N,3-N,3-N,11-N,11-N,12-N,12-N-octamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11,12-tetracarboxamide |
InChI |
InChI=1S/C24H44N4O10/c1-25(2)21(29)17-18(22(30)26(3)4)36-14-10-34-12-16-38-20(24(32)28(7)8)19(23(31)27(5)6)37-15-11-33-9-13-35-17/h17-20H,9-16H2,1-8H3/t17-,18-,19-,20-/m1/s1 |
InChI-Schlüssel |
JCBZYAQCLZKNFP-UAFMIMERSA-N |
Isomerische SMILES |
CN(C)C(=O)[C@H]1[C@@H](OCCOCCO[C@H]([C@@H](OCCOCCO1)C(=O)N(C)C)C(=O)N(C)C)C(=O)N(C)C |
Kanonische SMILES |
CN(C)C(=O)C1C(OCCOCCOC(C(OCCOCCO1)C(=O)N(C)C)C(=O)N(C)C)C(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


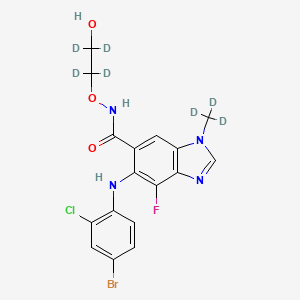
![2-[(2-cyclopropyl-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B13849066.png)
![[(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-2-methylidene-3-oxo-1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13849073.png)
![rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol-d3](/img/structure/B13849074.png)

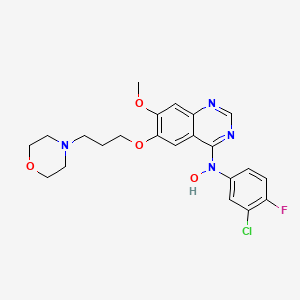
![2-[(3-bromo-5-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13849096.png)
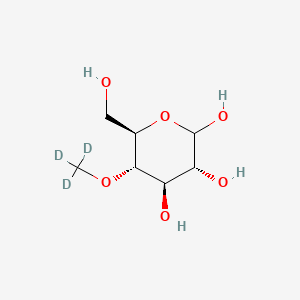
![3-Pyridin-3-ylpyrazolo[1,5-a]pyridine](/img/structure/B13849115.png)
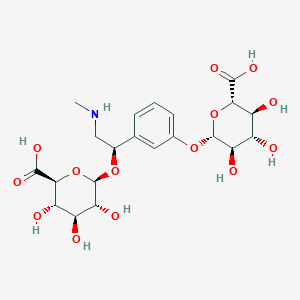
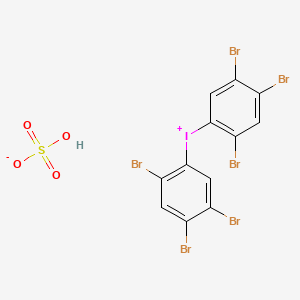
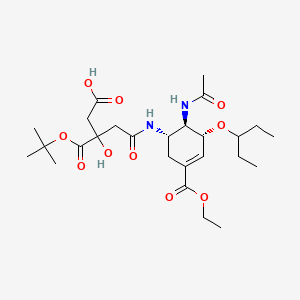
![[(2R)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B13849139.png)

